N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine
Description
N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine is a complex organic compound featuring a unique structure that combines an imidazo[1,2-a]pyridine moiety with a phenylmethoxy group and an oxan-4-yl substituent
Properties
IUPAC Name |
N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-4-3-11-26-16-21(24-23(18)26)17-28-22-7-5-19(6-8-22)14-25(2)15-20-9-12-27-13-10-20/h3-8,11,16,20H,9-10,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCGYCLQTCZTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)CN(C)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Phenylmethoxy Group: The imidazo[1,2-a]pyridine core is then functionalized with a phenylmethoxy group via nucleophilic substitution, often using a phenylmethanol derivative and a suitable base.
Introduction of the Oxan-4-yl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to hydrogenation of the double bonds.
Substitution: The phenylmethoxy and oxan-4-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are frequently employed.
Major Products
Oxidation: Products may include N-oxide derivatives.
Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for treating certain diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[[4-[(imidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine: Lacks the 8-methyl group on the imidazo[1,2-a]pyridine ring.
N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(tetrahydrofuran-4-yl)methanamine: Substitutes the oxan-4-yl group with a tetrahydrofuran-4-yl group.
Uniqueness
The presence of the 8-methyl group on the imidazo[1,2-a]pyridine ring and the oxan-4-yl substituent makes N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine unique. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
